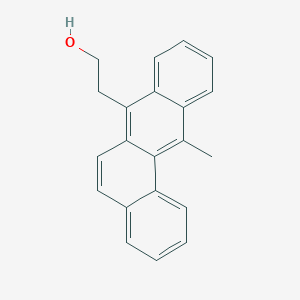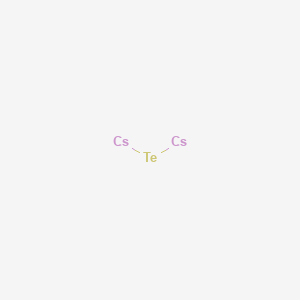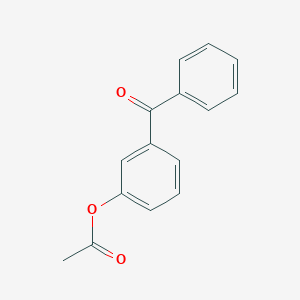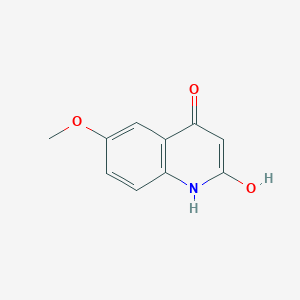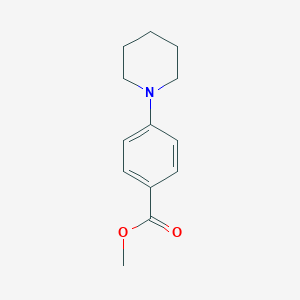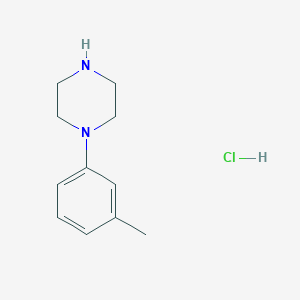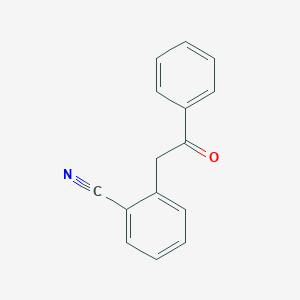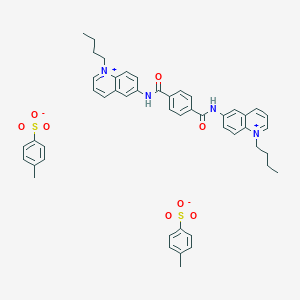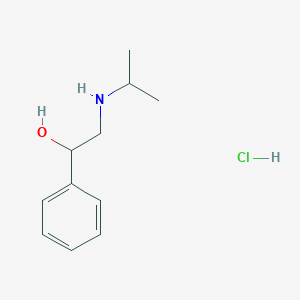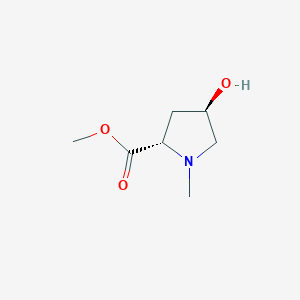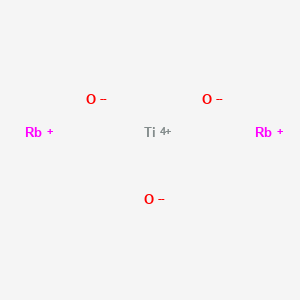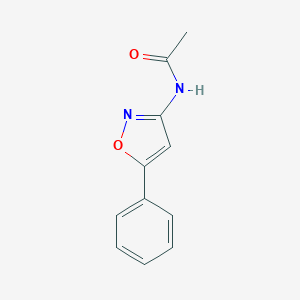
N-(5-Phenyl-3-isoxazolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Phenyl-3-isoxazolyl)acetamide, commonly known as PIA, is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. PIA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of PIA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor. This means that PIA enhances the activity of the receptor in the presence of the neurotransmitter GABA. PIA has been shown to increase the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission.
生化和生理效应
The biochemical and physiological effects of PIA are primarily related to its activity on the GABA(A) receptor. PIA has been shown to enhance the activity of the receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission. This can result in a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
实验室实验的优点和局限性
One of the main advantages of using PIA in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PIA is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.
未来方向
There are many potential future directions for research on PIA. One area of interest is the development of more selective and potent compounds that target specific subtypes of the GABA(A) receptor. Another area of interest is the study of the role of the GABA(A) receptor in neurological disorders, such as epilepsy and anxiety. Finally, the use of PIA as a tool in drug discovery and development is an area of ongoing research.
合成方法
The synthesis of PIA involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then hydrolyzed to yield PIA. This method has been reported to yield PIA in high purity and yield.
科学研究应用
PIA has been found to have a wide range of applications in scientific research. One of the most significant applications of PIA is in the study of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain and are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. PIA has been shown to bind selectively to a specific site on the GABA(A) receptor, making it a valuable tool for studying the structure and function of these receptors.
属性
CAS 编号 |
13273-63-7 |
|---|---|
产品名称 |
N-(5-Phenyl-3-isoxazolyl)acetamide |
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI 键 |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
规范 SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
同义词 |
N-(5-Phenylisoxazol-3-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




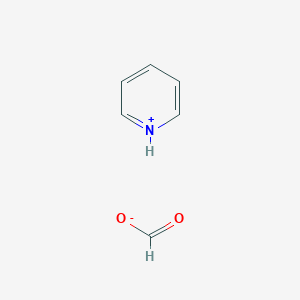
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
